

Technical Support Center: Enhancing ENL Inhibitor Selectivity

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Compound of Interest

Compound Name: *Eleven-Nineteen-Leukemia Protein IN-1*
Cat. No.: *B12406110*

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Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the selectivity of ENL inhibitors over its close paralogue, AF9. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: My ENL inhibitor shows poor selectivity against AF9 in my initial screens. What are the key structural differences I should consider for optimization?

A1: Achieving high selectivity between ENL and AF9 is a common challenge due to the high sequence and structural similarity of their YEATS domains.^{[1][2]} However, subtle differences in the amino acid residues lining the acyl-lysine binding pocket can be exploited. For instance, introducing moieties that can form a salt bridge with Glutamic acid 26 (E26) in ENL has been a successful strategy to enhance selectivity, as this residue is not conserved in AF9.^[1] Structural analysis reveals that the aromatic cage, crucial for recognizing acylated histones, presents opportunities for designing inhibitors with specific interactions that favor ENL.^{[3][4][5][6]}

Q2: What are the recommended biochemical assays to accurately determine the selectivity of my compounds for ENL over AF9?

A2: A multi-assay approach is recommended to confidently determine inhibitor selectivity. Commonly used and robust biochemical assays include:

- AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay measures the disruption of the interaction between the YEATS domain and an acylated histone peptide. It is suitable for high-throughput screening.[1]
- Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Similar to AlphaScreen, TR-FRET is a proximity-based assay that can quantify the inhibition of the YEATS domain-histone peptide interaction and is a reliable alternative to avoid potential assay interference.[7][8]
- Isothermal Titration Calorimetry (ITC): ITC directly measures the binding affinity (Kd) of the inhibitor to the YEATS domain, providing detailed thermodynamic parameters of the interaction.[7]
- Surface Plasmon Resonance (SPR): SPR is another powerful technique to determine the binding kinetics and affinity of an inhibitor.[9][10]

Q3: My inhibitor is potent in biochemical assays but shows reduced activity and selectivity in cellular models. What could be the reasons and how can I troubleshoot this?

A3: Discrepancies between biochemical potency and cellular efficacy are a frequent hurdle. Several factors could be at play:

- Cell Permeability: The compound may have poor cell membrane permeability. Standard assays like the Caco-2 permeability assay can assess this.[1]
- Cellular Target Engagement: It is crucial to confirm that your compound is reaching and binding to ENL within the cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify intracellular target engagement.[1][2][7][9][11] A NanoBRET (Bioluminescence Resonance Energy Transfer) assay is another effective method to measure intracellular target engagement.[2][11]

- **Off-Target Effects:** The compound might be hitting other cellular targets, leading to unexpected phenotypes or toxicity.[\[12\]](#) Performing broader profiling, such as kinome scans or using CRISPR-Cas9 mutagenesis screens, can help identify potential off-target liabilities.[\[13\]](#)[\[14\]](#)
- **Expression Levels of ENL and AF9:** The relative expression levels of ENL and AF9 in your chosen cell line can influence the observed cellular phenotype. It is important to work with cell lines where the target is expressed and relevant to the disease model.[\[1\]](#)[\[15\]](#)

Troubleshooting Guides

Issue 1: High background signal or false positives in AlphaScreen/TR-FRET assays.

Potential Cause	Troubleshooting Step
Compound Interference	Run a counter-screen using a biotinylated peptide that does not bind to the YEATS domain to identify compounds that interfere with the assay components. [1]
Non-specific Binding	Optimize concentrations of assay components (protein, peptide, beads). Ensure appropriate buffer conditions, including salt and detergent concentrations.
Assay Component Quality	Verify the purity and activity of the recombinant YEATS domain proteins and the integrity of the biotinylated histone peptides.

Issue 2: Inconsistent results in Cellular Thermal Shift Assays (CETSA).

Potential Cause	Troubleshooting Step
Suboptimal Compound Concentration/Incubation Time	Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your compound.[11]
Inefficient Cell Lysis	Ensure complete cell lysis to release the target protein. Optimize lysis buffer composition and mechanical disruption methods.
Protein Degradation	Add protease inhibitors to the lysis buffer. Keep samples on ice throughout the procedure.
Low Target Protein Expression	Use a cell line with higher endogenous expression of the target protein or consider using an overexpression system for initial validation.[2]

Quantitative Data Summary

The following tables summarize the inhibitory activities of selected compounds against ENL and AF9, providing a benchmark for selectivity.

Table 1: Biochemical Potency of ENL Inhibitors

Compound	ENL IC50 (nM)	AF9 IC50 (nM)	Selectivity (AF9/ENL)	Assay	Reference
Compound 7	<100	>20,000	>200	AlphaScreen	[1]
Compound 11	51	984	~19	AlphaScreen	[1]
Compound 24	<100	>20,000	>200	AlphaScreen	[1]
SR-0813	25	311	~12	HTRF	[9][16]
TDI-11055	50	70	1.4	TR-FRET	[7]
SGC-iMLLT	129 (Kd)	-	-	-	[11]

Table 2: Cellular Target Engagement of ENL Inhibitors

Compound	ENL EC50 (nM)	AF9 EC50 (nM)	Assay	Reference
SR-0813	205	76	CETSA	[9]

Experimental Protocols

A detailed methodology for a key assay is provided below.

AlphaScreen Assay for ENL/AF9 Inhibition

Objective: To quantify the ability of a compound to inhibit the interaction between the ENL or AF9 YEATS domain and an acetylated histone H3 peptide.

Materials:

- Recombinant His-tagged ENL and AF9 YEATS domain proteins.
- Biotinylated histone H3 peptide with acetylation at a specific lysine residue (e.g., H3K9ac).[1]
- Streptavidin-coated Donor beads.

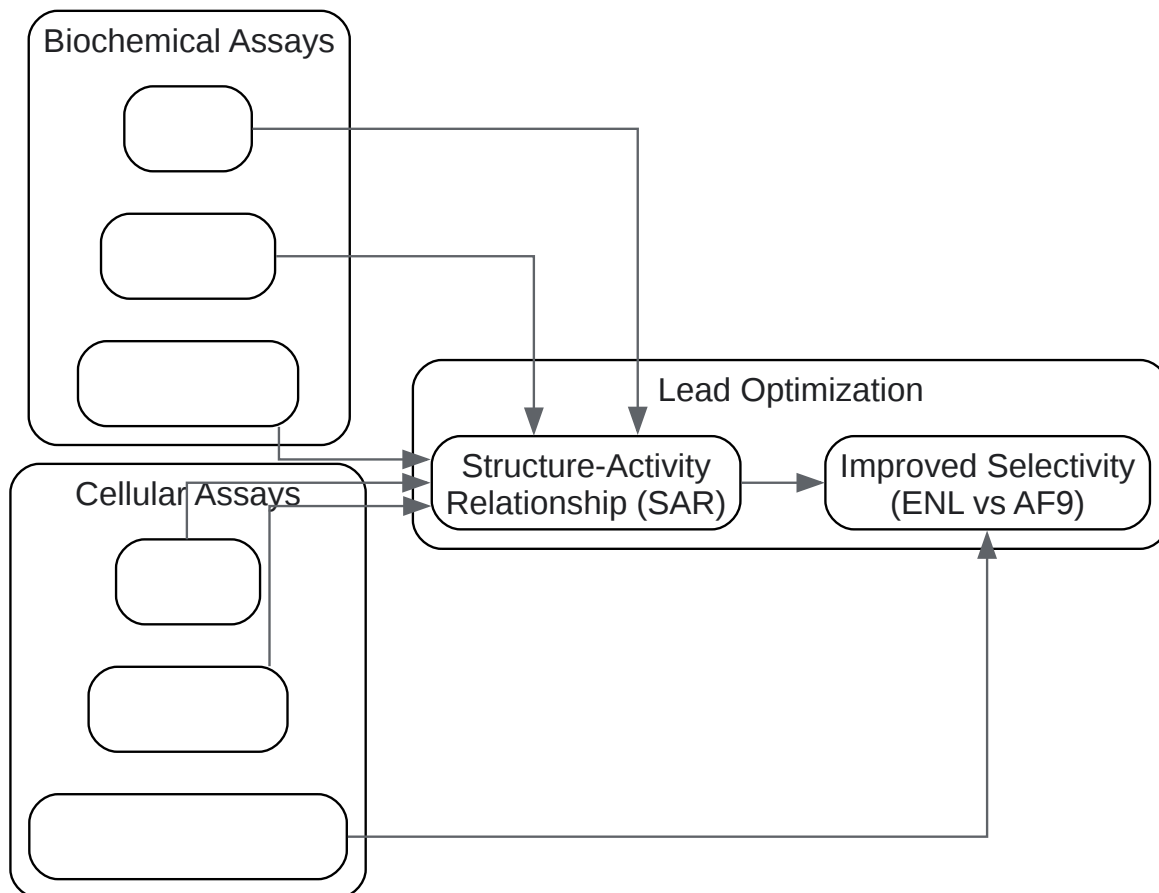
- Nickel chelate (Ni-NTA) Acceptor beads.
- AlphaScreen buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS).
[\[1\]](#)
- Test compounds dissolved in DMSO.
- 384-well microplates.

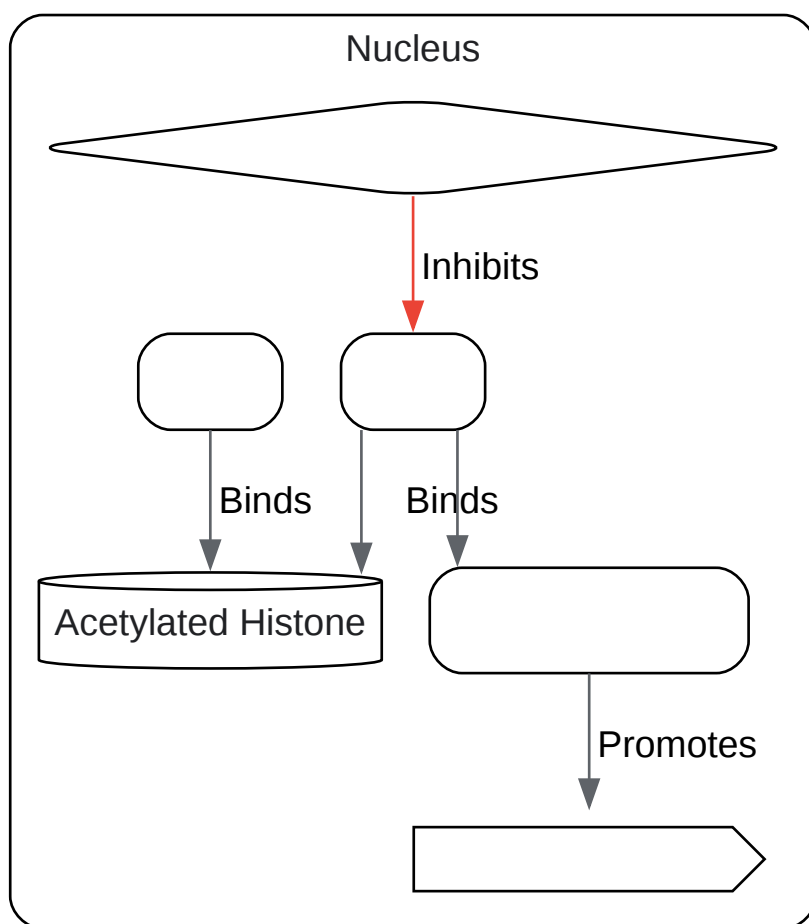
Procedure:

- Prepare serial dilutions of the test compounds in DMSO.
- In a 384-well plate, add the test compound, His-tagged YEATS domain protein, and biotinylated histone peptide in the AlphaScreen buffer.
- Incubate the mixture at room temperature for a defined period (e.g., 30 minutes) to allow for binding to occur.
- Add a mixture of Streptavidin-coated Donor beads and Ni-NTA Acceptor beads to each well.
- Incubate the plate in the dark at room temperature for a longer period (e.g., 60 minutes) to allow for bead-protein complex formation.
- Read the plate on an AlphaScreen-compatible plate reader.

Data Analysis: The AlphaScreen signal is inversely proportional to the inhibitory activity of the compound. Calculate the percent inhibition for each compound concentration relative to DMSO controls. Determine the IC50 value by fitting the dose-response data to a suitable model.

Visualizations





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